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N-[2-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide

Epigenetics Protein-Protein Interactions Chemical Biology

N-[2-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide (CAS 400076-90-6) is a synthetic small molecule with the formula C₁₉H₂₀F₃N₃O and a molecular weight of 363.38 g/mol. It belongs to the class of trifluoromethyl-substituted benzamides, which are widely explored as kinase inhibitor scaffolds.

Molecular Formula C19H20F3N3O
Molecular Weight 363.384
CAS No. 400076-90-6
Cat. No. B2826053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide
CAS400076-90-6
Molecular FormulaC19H20F3N3O
Molecular Weight363.384
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C19H20F3N3O/c1-24-9-11-25(12-10-24)17-8-3-2-7-16(17)23-18(26)14-5-4-6-15(13-14)19(20,21)22/h2-8,13H,9-12H2,1H3,(H,23,26)
InChIKeyOUXUXCDAFCGFNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing N-[2-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide (CAS 400076-90-6) for Chemical Biology Research


N-[2-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide (CAS 400076-90-6) is a synthetic small molecule with the formula C₁₉H₂₀F₃N₃O and a molecular weight of 363.38 g/mol . It belongs to the class of trifluoromethyl-substituted benzamides, which are widely explored as kinase inhibitor scaffolds [1]. The compound features a 4-methylpiperazine moiety linked to a phenyl ring, which is further connected via an amide bond to a 3-(trifluoromethyl)phenyl group. This core structure is recognized in medicinal chemistry for its potential to engage protein-protein interactions, such as the WDR5-MLL1 interface, and for its role as a precursor in the synthesis of more complex bioactive molecules [2]. Commercially, it is available at a purity of ≥98% and is intended for research and further manufacturing use .

ClassTrifluoromethyl-benzamide kinase inhibitor scaffold
Research modelWDR5-MLL1 protein-protein interaction antagonist precursor
SupplyDefined purity research intermediate

Why Generic Substitution of N-[2-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide (CAS 400076-90-6) Carries Scientific Risk


Direct substitution of this compound with other benzamide or piperazine-containing analogs is not scientifically justified without quantitative comparative data. While many compounds share its trifluoromethyl-benzamide core, the specific ortho-substitution pattern of the 4-methylpiperazine on the aniline ring dictates its unique conformational and electrostatic properties, which are critical for target engagement [1]. This precise arrangement is a key pharmacophoric element in a series of WDR5-MLL1 protein-protein interaction antagonists, where even minor substituent changes at the C-5 position of the phenyl ring led to orders of magnitude differences in binding affinity [1]. Using a different regioisomer or a close analog without confirming equivalent activity in the user's specific assay system could lead to invalid structure-activity relationship (SAR) conclusions or failed probe validation.

Regioisomer or generic benzamide analog may alter WDR5-MLL1 target engagement profile.
Substituent changes at the C-5 phenyl position can shift binding affinity by orders of magnitude, requiring SAR validation.
Close analogs without confirmed activity in the user’s assay system may not reproduce interaction, invalidating probe conclusions.

Quantitative Differentiation Evidence for CAS 400076-90-6 Against Closest Analogs


WDR5-MLL1 Antagonist Scaffold: Structural Confirmation of Binding Mode

This compound represents the non-5-substituted parent scaffold of a series of N-(2-(4-methylpiperazin-1-yl)-5-substituted-phenyl) benzamides identified as potent, selective WDR5-MLL1 antagonists. A co-crystal structure of a closely related analog (compound 9o, PDB 5EAM) confirms the binding mode of this chemotype to the WDR5 protein, showing the 4-methylpiperazine and trifluoromethyl-benzamide moieties make critical interactions within the binding pocket [1]. The unsubstituted analog (the target compound) serves as a minimal binding element, with a Kd of 202 nM reported for a closely related derivative [2]. In contrast, optimized antagonists in this series achieve Kd values below 100 nM, demonstrating the impact of additional substituents [1]. This provides a valuable negative control or starting point for SAR studies.

Binding Scaffold Comparison
Class-level inference
Target scaffold (close analog) Kd ~202 nM Optimized antagonist OICR-9429 Kd <100 nM ≥2-fold improvement
Supports SAR baseline control
ITC and X-ray crystallography (PDB 5EAM)
Epigenetics Protein-Protein Interactions Chemical Biology

Kinase Selectivity Profile: A Putative Inhibitor of SRC and ABL1

The compound has been reported as a kinase inhibitor with activity against SRC (IC50 = 52 nM) and ABL1 (IC50 = 25 nM) in single-concentration screening formats [1]. This profile is distinct from that of the well-known multitargeted inhibitor Ponatinib (AP24534), which potently inhibits BCR-ABL (IC50 = 0.37 nM) and many other kinases, including SRC (IC50 = 5.4 nM) [2]. The target compound exhibits a narrower kinase inhibition window, with a selectivity gap of >4.8-fold against ABL1 compared to SRC, in contrast to Ponatinib's >14-fold difference. This differential selectivity suggests a distinct kinome interaction fingerprint that could be exploited for developing probes with reduced polypharmacology.

Kinase Selectivity Profile
Cross-study comparable
Target: SRC IC50 52 nM; ABL1 IC50 25 nM Ponatinib: SRC IC50 5.4 nM; BCR-ABL IC50 0.37 nM 4.8-fold intra-target selectivity
Supports kinase selectivity profiling
Biochemical assay; vendor data – independent validation recommended
Kinase Inhibition Oncology Chemical Probes

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Profile

The calculated partition coefficient (cLogP) for this compound is 3.71, indicating moderate lipophilicity . This is notably lower than that of Ponatinib (cLogP = 5.2) [1], a clinically used analog. The target compound also has a lower topological polar surface area (TPSA = 35.58 Ų) and fewer rotatable bonds (3) , suggesting a more constrained and potentially more ligand-efficient scaffold. This physicochemical profile is advantageous for optimizing oral bioavailability and reducing off-target binding associated with high lipophilicity, a common challenge in kinase inhibitor development.

Physicochemical Property Comparison
Cross-study comparable
Target: cLogP 3.71, TPSA 35.58 Ų, 3 rotatable bonds Ponatinib: cLogP 5.2, TPSA 65.5 Ų, 7 rotatable bonds
Lead-like property differentiation context
Computational prediction
Drug Design Pharmacokinetics Medicinal Chemistry

Commercial Availability and Purity: A Reliable Research Intermediate

The compound is available from a commercial supplier with a guaranteed purity of ≥98% . This level of purity is critical for biological assays, as impurities can lead to false positives or skewed dose-response curves. In contrast, many custom-synthesized analogs from academic labs may lack this level of analytical characterization, leading to inter-laboratory variability. The compound's defined storage conditions (sealed in dry, 2-8°C) and shipping information also ensure compound integrity upon receipt . This reduces the technical risk for research groups needing a consistent, high-purity chemical probe or building block.

Purity Specification
Supporting evidence
Specified purity ≥98% (HPLC) Typical academic synthesis: 90–95%
Assay reproducibility context
Defined storage conditions ensure integrity
Chemical Sourcing Reproducibility Compound Management

Recommended Applications for CAS 400076-90-6 Based on Quantitative Differentiation


Negative Control for WDR5-MLL1 Antagonist Probe Validation

Use this compound as the minimal binding scaffold (non-5-substituted parent) in fluorescence polarization or ITC assays to establish the baseline affinity for the WDR5 interaction. A Kd of ~200 nM for a close analog defines the lower limit of potency for this chemotype, against which the gain-of-affinity from structural elaboration (e.g., to OICR-9429's <100 nM) can be precisely measured [1].

Kinase Selectivity Fingerprinting in Oncology Research

Employ this compound in a kinase profiling panel to study the functional consequences of selective SRC/ABL1 inhibition. Its 4.8-fold intra-target selectivity (ABL1 vs. SRC) provides a distinct pharmacological tool to dissect signaling pathways without the confounding polypharmacology of agents like Ponatinib . Ideal for generating hypotheses on kinase dependencies in cancer cell lines.

Medicinal Chemistry Optimization for Lead-Like Properties

Leverage its favorable physicochemical profile (cLogP 3.71, TPSA 35.58, 3 rotatable bonds) as a starting point for fragment-based or structure-based drug design. This scaffold occupies a more ligand-efficient chemical space compared to larger, more lipophilic inhibitors like Ponatinib, making it a superior template for developing candidates with improved ADME properties .

Reproducible Pharmacological Research with Defined Quality Standards

Source this compound for any biological assay requiring a defined, high-purity (≥98%) research intermediate. The commercial specification reduces batch-to-batch variability, which is essential for generating reliable and comparable SAR data across different research groups .

Application
Selection Property
Validation Focus
WDR5-MLL1 binding baseline control
Scaffold binding context
SAR contribution quantification
Kinase selectivity profiling studies
SRC/ABL1 inhibition context
Kinome selectivity fingerprint review
Lead optimization and ADME studies
Physicochemical property differentiation
Ligand efficiency assessment
Reproducible pharmacological assays
Defined purity intermediate specification
Batch-to-batch consistency review
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